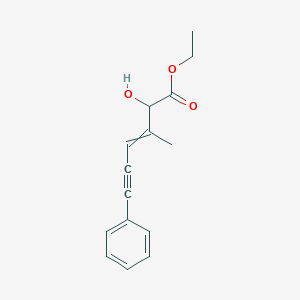
2-Heptadecyl-2-nonadecyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-2-nonadecyloxirane is an organic compound with the molecular formula C36H72O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by its long alkyl chains, making it a significant molecule in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-2-nonadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
Heptadecene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptadecyl-2-nonadecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-2-nonadecyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of surfactants and emulsifiers, owing to its long alkyl chains and reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-2-nonadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in applications such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecyl-2-phenylethanol
- 2-Heptadecyl-2-naphtha[2,3]imidazole
Comparison
2-Heptadecyl-2-nonadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. For instance, 2-Heptadecyl-2-imidazoline has an imidazoline ring, which affects its chemical behavior and applications differently. Similarly, 2-Heptadecyl-2-phenylethanol and 2-Heptadecyl-2-naphtha[2,3]imidazole have different functional groups that influence their reactivity and use in various fields.
Eigenschaften
CAS-Nummer |
922163-95-9 |
|---|---|
Molekularformel |
C38H76O |
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
2-heptadecyl-2-nonadecyloxirane |
InChI |
InChI=1S/C38H76O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-38(37-39-38)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI-Schlüssel |
IWTVTFCESFUCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
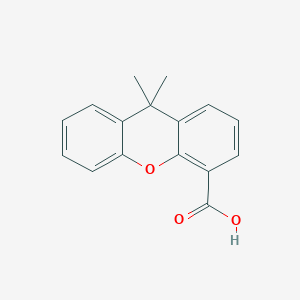
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
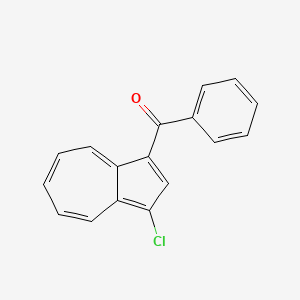
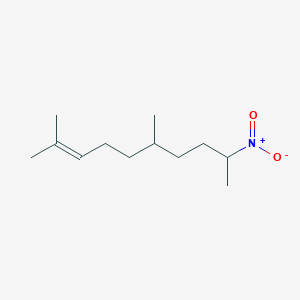
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
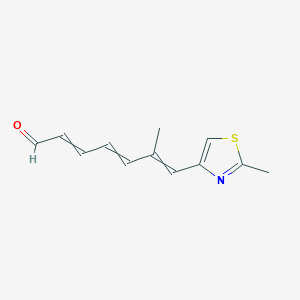
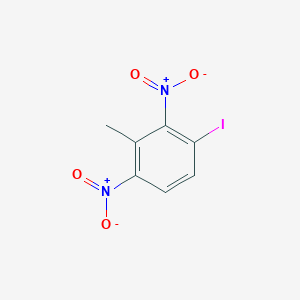
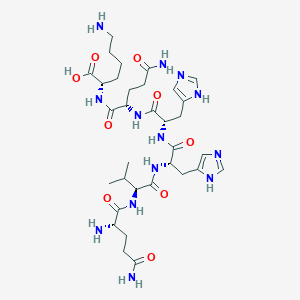
![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
